![molecular formula C17H22N2O4 B2832271 Ethyl 3-[(Boc-amino)methyl]-1H-indole-2-carboxylate CAS No. 2183576-98-7](/img/structure/B2832271.png)

Ethyl 3-[(Boc-amino)methyl]-1H-indole-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

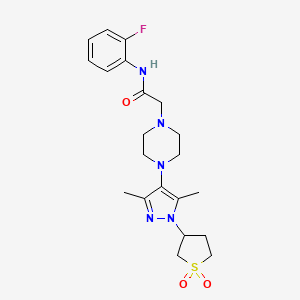

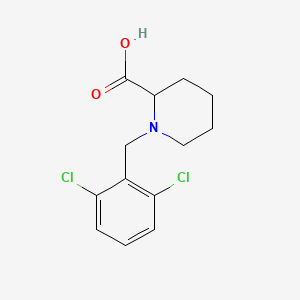

Ethyl 3-[(Boc-amino)methyl]-1H-indole-2-carboxylate is a chemical compound with the molecular formula C17H22N2O4 . It is a white to grey solid and is used in laboratory chemicals .

Synthesis Analysis

The synthesis of Ethyl 3-[(Boc-amino)methyl]-1H-indole-2-carboxylate involves the formation of Boc-protected amines and amino acids under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc 2 O . Active esters and other derivatives such as Boc-ONH 2 and Boc-N 3 can also be used .Molecular Structure Analysis

The molecular structure of Ethyl 3-[(Boc-amino)methyl]-1H-indole-2-carboxylate is represented by the InChI code: 1S/C17H22N2O4/c1-5-22-15(20)14-12(10-18-16(21)23-17(2,3)4)11-8-6-7-9-13(11)19-14/h6-9,19H,5,10H2,1-4H3, (H,18,21) .Chemical Reactions Analysis

The Boc group in Ethyl 3-[(Boc-amino)methyl]-1H-indole-2-carboxylate is stable towards most nucleophiles and bases . This stability is crucial in the chemical reactions involving this compound.Physical And Chemical Properties Analysis

Ethyl 3-[(Boc-amino)methyl]-1H-indole-2-carboxylate has a molecular weight of 318.37 . It is a white to grey solid and should be stored at 4°C .科学的研究の応用

Synthesis of Amino Acid Methyl Esters

This compound can be used in the synthesis of amino acid methyl esters . These esters are important intermediates in organic synthesis and have been used in various areas such as peptide synthesis, medicinal chemistry, as chiral sources, and in polymer materials .

Transformation of N-Boc-α-amino acids

The compound can be used in the transformation of N-Boc-α-amino acids into N-unprotected α-amino methyl esters . This method has been used with a variety of amino acids as substrates, including natural, aromatic, and aliphatic amino acids .

Deprotection of N-Boc Derivatives

The compound can be used in the deprotection of N-Boc derivatives . This process is important in synthetic organic chemistry and peptide synthesis .

Green Chemistry Applications

The compound can be used in green chemistry applications . For example, it can be used in a method for N-Boc deprotection that uses a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst . This method is more environmentally friendly than traditional methods .

Transesterification Reactions

The compound can potentially be used in transesterification reactions . Transesterification is a key process in the production of biodiesel, an alternative to fossil fuels .

Mechanistic Investigations

The compound can be used in mechanistic investigations of chemical reactions . For example, it can be used to study the unusual nucleophilic behavior of a metal t-butoxide in a transesterification reaction .

Safety and Hazards

将来の方向性

The application of indole derivatives, like Ethyl 3-[(Boc-amino)methyl]-1H-indole-2-carboxylate, as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years . Future research may focus on exploring novel methods of synthesis and investigating their biological properties .

作用機序

Target of Action

Ethyl 3-[(Boc-amino)methyl]-1H-indole-2-carboxylate is a derivative of indole . Indole derivatives are known to play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders . .

Mode of Action

Indole derivatives are known to interact with multiple receptors, contributing to their diverse biological and clinical applications .

Biochemical Pathways

Indole derivatives are known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Indole derivatives are known for their diverse biological and clinical applications, suggesting a wide range of potential effects .

Action Environment

The synthesis of indole derivatives has been shown to be influenced by changes in the base used in the reaction .

特性

IUPAC Name |

ethyl 3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4/c1-5-22-15(20)14-12(10-18-16(21)23-17(2,3)4)11-8-6-7-9-13(11)19-14/h6-9,19H,5,10H2,1-4H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNPBGGGHSIBAJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N1)CNC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-[(Boc-amino)methyl]-1H-indole-2-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-methylthiophen-2-yl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide](/img/structure/B2832191.png)

![3-(3-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime](/img/structure/B2832196.png)

![Methyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B2832198.png)

![[3-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine hydrochloride](/img/structure/B2832201.png)

![2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2832202.png)

![N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2832211.png)